molecular formula C18H16N2O4 B5773096 N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methoxyphenyl]benzamide

N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methoxyphenyl]benzamide

Katalognummer: B5773096
Molekulargewicht: 324.3 g/mol
InChI-Schlüssel: XJULQDMUESJGEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methoxyphenyl]benzamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the signaling pathway of B cells, which play a crucial role in the immune system. TAK-659 has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various diseases.

Wirkmechanismus

N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methoxyphenyl]benzamide exerts its therapeutic effects by inhibiting the activity of BTK, which is essential for the survival and proliferation of B cells. By blocking the signaling pathway of B cells, this compound can induce apoptosis (programmed cell death) in cancerous B cells and reduce inflammation in autoimmune and inflammatory diseases.
Biochemical and Physiological Effects
This compound has been shown to have a selective and potent inhibitory effect on BTK, with minimal off-target effects. It has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has demonstrated significant anti-tumor activity and immunomodulatory effects.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methoxyphenyl]benzamide has several advantages for use in lab experiments, including its high potency and selectivity for BTK, its favorable pharmacokinetic profile, and its ability to induce apoptosis in cancerous B cells. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing to avoid toxicity.

Zukünftige Richtungen

There are several potential future directions for research on N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methoxyphenyl]benzamide, including:
1. Combination therapy: this compound may be used in combination with other drugs to enhance its therapeutic effects and reduce the risk of resistance.
2. Biomarker identification: Biomarkers may be identified to predict which patients are most likely to benefit from this compound treatment.
3. Development of new formulations: New formulations of this compound may be developed to improve its pharmacokinetic properties and reduce the risk of toxicity.
4. Investigation of other diseases: this compound may be studied for its potential therapeutic applications in other diseases, such as rheumatoid arthritis and multiple sclerosis.
Conclusion
This compound is a promising small molecule inhibitor of BTK with potential therapeutic applications in the treatment of various diseases. Its selective and potent inhibitory effect on BTK, favorable pharmacokinetic profile, and ability to induce apoptosis in cancerous B cells make it a promising candidate for further research and development.

Synthesemethoden

The synthesis of N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methoxyphenyl]benzamide involves several steps, including the reaction of 4-bromo-2-methoxyaniline with 2,5-dioxopyrrolidine, followed by the reaction with 4-aminobenzamide. The final product is obtained through purification and isolation processes.

Wissenschaftliche Forschungsanwendungen

N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methoxyphenyl]benzamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. It has been found to be particularly effective in the treatment of chronic lymphocytic leukemia and mantle cell lymphoma.

Eigenschaften

IUPAC Name

N-[4-(2,5-dioxopyrrolidin-1-yl)-2-methoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-24-15-11-13(20-16(21)9-10-17(20)22)7-8-14(15)19-18(23)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJULQDMUESJGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2C(=O)CCC2=O)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.